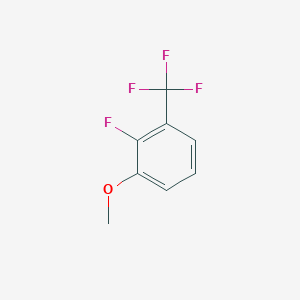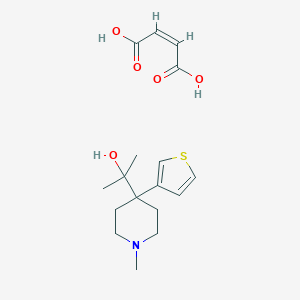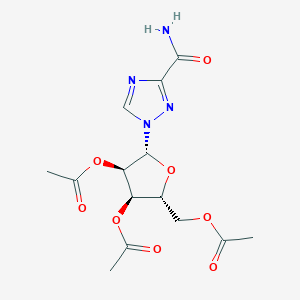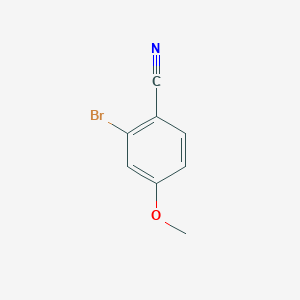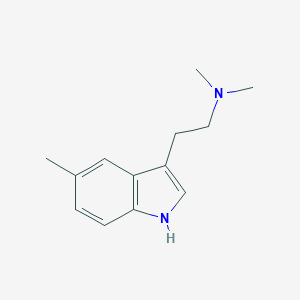
吲哚,3-(2-(二甲氨基)乙基)-5-甲基-
描述
The compound "Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-" is a structurally diverse molecule that has been the subject of various studies due to its potential biological activities. It is a derivative of indole, a heterocyclic compound known for its presence in many natural products and pharmaceuticals. The addition of a dimethylaminoethyl group at the third position and a methyl group at the fifth position on the indole ring can significantly alter its chemical and pharmacological properties.
Synthesis Analysis
The synthesis of indole derivatives with dimethylaminoethyl groups has been explored in several studies. For instance, a novel synthetic route to 3-(3-dimethylaminocyclobutyl)indoles was developed to identify molecules with potential oral bioavailability in humans . Another study focused on the synthesis of 1-[2-(dimethylamino)ethyl]-7,12-dihydro-3H- -benzoxepino[4,3-e]indole, which was proposed as a potential antidepressant agent . These syntheses involve key steps such as regioselective electrophilic substitution and the construction of the dimethylaminoethyl side chain.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their pharmacological activity. The overlay of the structures of doxepin and serotonin led to the proposal of a potential antidepressant agent with a dimethylaminoethyl side chain . The specific interactions between the indole derivatives and other molecules, such as the formation of a ground-state complex with ethanol, also highlight the importance of the molecular structure in understanding the compound's behavior .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their biological activity and synthesis. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole under the 1,4-addition scheme forms biologically active compounds . Additionally, the treatment of alkyl 3-dimethylamino-2-(indol-3-yl)propenoates with different dinucleophiles can lead to the synthesis of meridianine analogues and other condensed indolyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The absorption and fluorescence spectra of these compounds can be altered by interactions with polar molecules, as seen in the study of 5-dimethylamino-3,3-dimethyl-2-(p-nitrophenyl)-3H-indole . The pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, reveal that the drug is rapidly absorbed and metabolized, with a significant portion excreted intact in urine .
科学研究应用
吲哚合成与分类
吲哚合成一直是有机化学中的重点,旨在为各种应用创造不同的结构。Taber 和 Tirunahari (2011) 的全面综述将吲哚合成归类为九种战略方法,突出了吲哚生物碱在有机合成中的重要性。这种分类为开发吲哚构建的新方法奠定了基础,这对于推进药物化学和药物发现研究至关重要 Taber 和 Tirunahari,2011。
吲哚衍生物在癌症研究中的应用
吲哚衍生物在体外和体内均显示出对各种癌症的潜在抗增殖作用。Song 等人 (2020) 综述了吲哚生物碱、合成二聚体和杂交体的开发,强调了它们在癌症治疗中的作用。该研究突出了吲哚衍生物的结构多样性以及它们对癌细胞中不同靶标的作用,展示了这些化合物作为新型抗癌剂的宝贵支架 Song 等人,2020。
吲哚衍生物在肝脏保护中的应用
王等人 (2016) 讨论了吲哚-3-甲醇 (I3C) 及其主要衍生物的药代动力学,强调了它们对慢性肝损伤的保护作用。该综述概述了吲哚发挥抗纤维化、抗肿瘤、抗氧化、免疫调节、解毒和抗炎作用的多效机制,展示了它们在肝脏保护中的治疗潜力 王等人,2016。
吲哚官能化的 Umpolung 策略
Deka、Deb 和 Baruah (2020) 专注于吲哚通过 Umpolung 进行的 C2 官能化,突出了其在合成和药物化学中的重要性。该综述探讨了吲哚 Umpolung 的间接方法,为合成 C2 官能化吲哚的新策略提供了见解,这对于开发新药至关重要 Deka、Deb 和 Baruah,2020。
天然产物中的吲哚生物碱
源自天然来源的吲哚生物碱表现出广泛的药理活性。Omar 等人 (2021) 的综述对基于植物的吲哚生物碱进行了全面概述,讨论了它们的药理潜力,并强调了进一步评估以识别用于药物开发的新先导化合物的必要性 Omar 等人,2021。
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
作用机制
Target of Action
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it . As an antagonist, it prevents serotonin from binding and activating the receptor .
Biochemical Pathways
The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors . This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body . For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals .
Pharmacokinetics
It is known that dmt is found in several plants and in mammalian brain, blood, and urine . The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body .
Result of Action
The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors . These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction . Some people use DMT as a psychedelic inducing agent .
Action Environment
The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT .
属性
IUPAC Name |
N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJLYBZSJSCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176641 | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- | |
CAS RN |
22120-39-4 | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-N,N-dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-N,N-dimethyltryptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



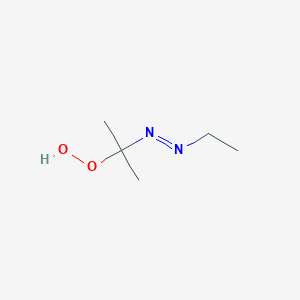
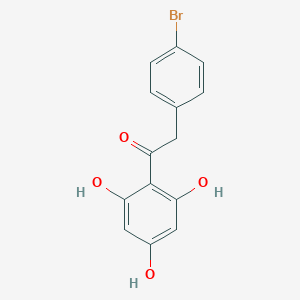

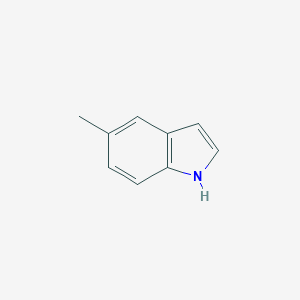
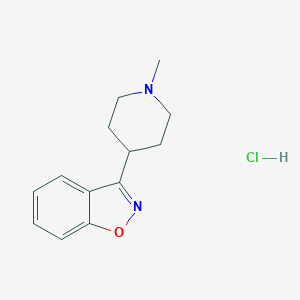

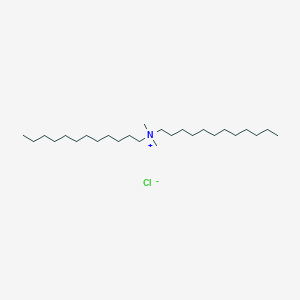

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
